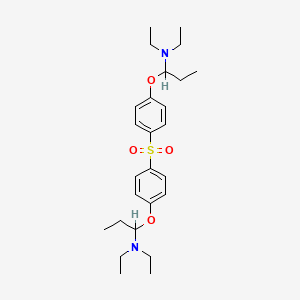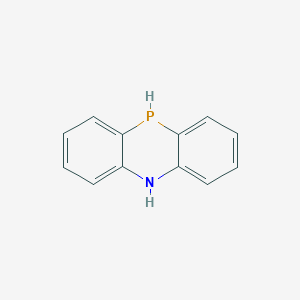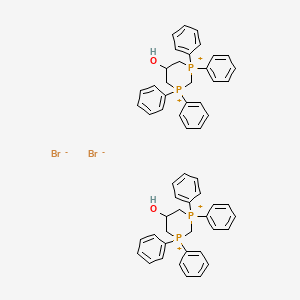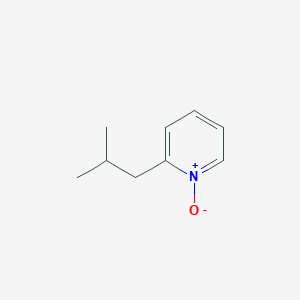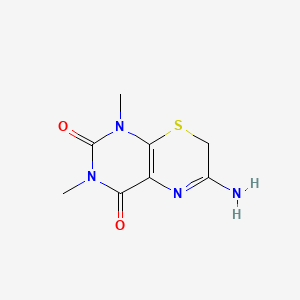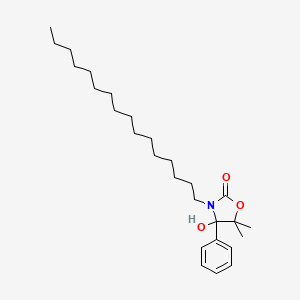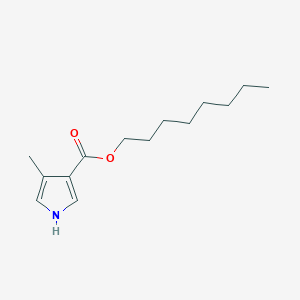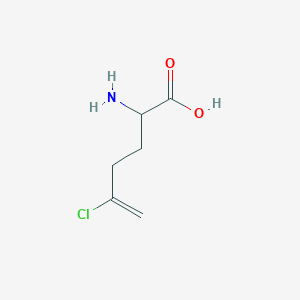
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable oxazaphospholidinone precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction by increasing the solubility of reactants in the reaction medium .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzimidazole
- 2-Chloromethyl-4-methyl-quinazoline
Uniqueness
2-(Chloromethyl)-5-ethyl-3-propyl-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
67000-72-0 |
|---|---|
Molecular Formula |
C8H17ClNO2P |
Molecular Weight |
225.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-ethyl-3-propyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H17ClNO2P/c1-3-5-10-6-8(4-2)12-13(10,11)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
NYDVAXBZYNNHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(OP1(=O)CCl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
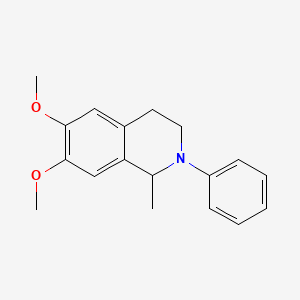
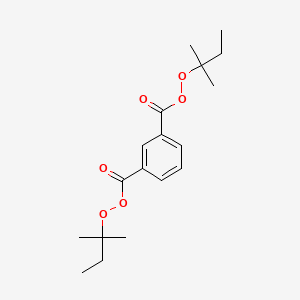
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
